molecular formula C19H20N4O3 B11318253 5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11318253
M. Wt: 352.4 g/mol
InChI Key: KGNPETBXIFBQGU-VOTSOKGWSA-N
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Description

5-(4-Acetylpiperazin-1-yl)-2-[(1E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of piperazine, oxazole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-acetylpiperazin-1-yl)-2-[(1E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine.

    Synthesis of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the oxazole ring and the methoxyphenyl group under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Acetylpiperazin-1-yl)-2-[(1E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-Acetylpiperazin-1-yl)-2-[(1E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: It is explored for use in the development of new materials with specific properties.

    Biological Research: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-(4-acetylpiperazin-1-yl)-2-[(1E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Acetylpiperazin-1-yl)pentanoic acid
  • (4-Acetylpiperazin-1-yl)acetonitrile
  • (4-Acetylpiperazin-1-yl)acetic acid

Uniqueness

5-(4-Acetylpiperazin-1-yl)-2-[(1E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H20N4O3/c1-14(24)22-8-10-23(11-9-22)19-17(13-20)21-18(26-19)7-6-15-4-3-5-16(12-15)25-2/h3-7,12H,8-11H2,1-2H3/b7-6+

InChI Key

KGNPETBXIFBQGU-VOTSOKGWSA-N

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=C(N=C(O2)/C=C/C3=CC(=CC=C3)OC)C#N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(N=C(O2)C=CC3=CC(=CC=C3)OC)C#N

Origin of Product

United States

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